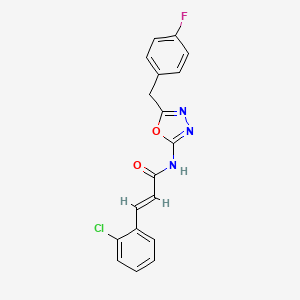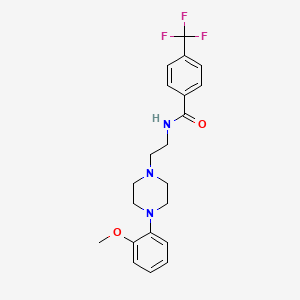![molecular formula C18H26N4O2 B2579299 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2201170-88-7](/img/structure/B2579299.png)
3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine is a novel organic compound characterized by a unique combination of functional groups. Its structure includes a pyridine ring substituted at positions 2 and 3 with a methoxy and methyl group respectively, as well as a piperidine ring linked via an oxadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps:
Formation of the Oxadiazole Ring: : Start with the reaction of isobutyronitrile with hydrazine hydrate to form the corresponding amidoxime.
Cyclization to Oxadiazole: : The amidoxime is then cyclized with carboxylic acid derivatives to form the oxadiazole ring.
Linking with Piperidine: : The oxadiazole derivative is reacted with 4-chloromethyl piperidine under basic conditions to form the piperidine linkage.
Methoxylation and Methylation:
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and concentration. Continuous flow reactors may be utilized to ensure consistent product quality and yield. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and methoxy groups.
Reduction: : Reduction reactions can target the oxadiazole moiety, converting it to various functionalized derivatives.
Substitution: : The piperidine ring and pyridine moiety can undergo nucleophilic and electrophilic substitution reactions respectively.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon or other catalytic methods.
Substitution: : Halogenated intermediates with nucleophiles or electrophiles under standard organic reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. Oxidation typically yields carboxylic acids or ketones, while reduction products include aliphatic amines. Substitution reactions lead to various substituted pyridine or piperidine derivatives.
Scientific Research Applications
The compound finds use in various fields due to its versatile chemical structure:
Chemistry: : Acts as a ligand in coordination chemistry and as a building block in synthetic organic chemistry.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for its therapeutic potential in targeting specific molecular pathways related to diseases.
Industry: : Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biochemical pathways, leading to the compound's observed effects. For example, it may inhibit or activate specific enzymes, alter receptor binding affinities, or modulate ion channel activity.
Comparison with Similar Compounds
Compared to similar compounds like 3-Methyl-2-[(1-{[3-(propyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine and 2-Methoxy-3-methylpyridine, this compound's unique structure provides distinct advantages such as improved selectivity and potency in biological assays. Similar compounds include:
2-Methoxy-3-methylpyridine: : Lacks the piperidine and oxadiazole moieties, leading to different chemical reactivity and bioactivity.
3-Methyl-2-[(1-{[3-(propyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Similar but differs in the substituent on the oxadiazole ring, affecting its chemical properties and biological interactions.
Properties
IUPAC Name |
5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)17-20-16(24-21-17)11-22-9-6-15(7-10-22)12-23-18-14(3)5-4-8-19-18/h4-5,8,13,15H,6-7,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXRNFSFMIIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)
![1,2-dimethyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1H-imidazole-4-sulfonamide](/img/structure/B2579220.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)


![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579227.png)



![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)


![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)
